N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE
Overview
Description
N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE is a synthetic compound that has garnered interest in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes a benzodioxole moiety, an ethoxyphenyl group, and a quinolinecarboxamide framework, making it a unique molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and quinoline intermediates. The benzodioxole moiety can be synthesized from catechol with disubstituted halomethanes . The quinolinecarboxamide framework is often constructed through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may target microtubules and tubulin proteins, causing mitotic blockade and cell apoptosis by modulating microtubule assembly . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A designer drug with structural similarities but different pharmacological effects.
1,3-Benzodioxole: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Uniqueness
N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-3-31-24-11-7-5-9-20(24)23-15-21(19-8-4-6-10-22(19)29-23)27(30)28-17(2)18-12-13-25-26(14-18)33-16-32-25/h4-15,17H,3,16H2,1-2H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUVOKPHONHAQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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